

addressing disequilibrium in pyroxene geothermometry calculations

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Compound of Interest

Compound Name: pyroxene

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Technical Support Center: Pyroxene Geothermometry

This guide provides troubleshooting advice and answers to frequently asked questions regarding disequilibrium in **pyroxene** geothermometry calculations. It is intended for researchers and scientists working in petrology and geochemistry.

FAQs: Understanding Equilibrium

Q1: What is **pyroxene** geothermometry and why is equilibrium essential?

A1: Two-**pyroxene** geothermometry is a technique used to calculate the temperature at which two coexisting **pyroxenes**, typically **clinopyroxene** (Cpx) and **orthopyroxene** (Opx), formed in an igneous or metamorphic rock. The method relies on the temperature-dependent exchange of elements, primarily Ca, Mg, and Fe, between the two mineral structures.^{[1][2]} For the calculated temperature to be meaningful, the two **pyroxenes** must have crystallized in chemical equilibrium, meaning they formed simultaneously and were stable together, allowing for predictable element partitioning. If the **pyroxenes** are not in equilibrium, the fundamental assumptions of the thermometer are violated, and the resulting temperature calculations will be inaccurate.^[3]

Q2: What does "disequilibrium" mean for my **pyroxene** pair?

A2: Disequilibrium indicates that the analyzed **clinopyroxene** and **orthopyroxene** grains (or zones within grains) did not achieve a stable chemical balance at the time of their formation or were subsequently altered. This can manifest as:

- Incorrect Element Partitioning: The distribution of elements like Fe and Mg between the Cpx and Opx does not match experimentally determined equilibrium values.[\[4\]](#)
- Textural Evidence: The presence of reaction rims, complex zoning, or exsolution lamellae that have not been properly accounted for can indicate disequilibrium.[\[2\]\[5\]](#)
- Scattered Temperature Results: Analyses of multiple **pyroxene** pairs from the same rock yield a wide, geologically nonsensical range of temperatures.

Q3: What are the common geological causes of disequilibrium?

A3: Disequilibrium in **pyroxene** pairs can be caused by several geological processes:

- Rapid Cooling: If magma cools too quickly, the **pyroxene** crystals may not have sufficient time to exchange elements and reach equilibrium.
- Magma Mixing: The mixing of two different magmas can bring together **pyroxene** crystals that formed under different temperature and pressure conditions, creating a disequilibrium assemblage.[\[4\]](#)
- Subsolidus Re-equilibration: During slow cooling in plutonic or metamorphic environments, **pyroxenes** may continue to exchange elements at lower temperatures after initial crystallization, a process that can lead to erroneous temperature estimates if not recognized.[\[4\]](#)
- Alteration: Post-formation chemical alteration by fluids can change the composition of the **pyroxenes**.
- Inherited Crystals (Xenocrysts): Crystals from a different rock (xenocrysts) may be incorporated into a magma but fail to equilibrate with the new melt and its crystallizing **pyroxenes**.

Troubleshooting Guide: Identifying Disequilibrium

Q4: My calculated temperature seems incorrect. How can I test my **pyroxene** pairs for equilibrium?

A4: Before accepting a calculated temperature, it is crucial to test your mineral analyses for equilibrium. The most common method is the Fe-Mg partitioning test. Graphical methods, such as plotting **pyroxene** compositions on a quadrilateral, can also be used to visually assess equilibrium.[1][6]

Q5: How do I perform an Fe-Mg equilibrium test?

A5: The Fe-Mg exchange between **clinopyroxene** and **orthopyroxene** is a widely used test for equilibrium. The distribution coefficient, K_D (Fe-Mg), is calculated based on the molar fractions of FeO and MgO in both **pyroxenes**. For many magmatic systems, **clinopyroxene**-liquid pairs are considered to be in equilibrium if the Fe-Mg exchange coefficient (K_D (Fe-Mg)_{cpx-liq}) is 0.28 ± 0.08 .[5] Similarly, a K_D value for olivine-liquid equilibrium is often cited as 0.30 ± 0.03 .[7] A significant deviation from the expected K_D value suggests that the mineral pair is not in equilibrium.

Q6: Are there graphical methods to check for equilibrium?

A6: Yes. Plotting the compositions of your coexisting **pyroxene** pairs on a **pyroxene** quadrilateral (Wo-En-Fs diagram) is a powerful visual tool.[1] In an equilibrium assemblage, the tie-lines connecting coexisting Cpx-Opx pairs should be parallel and should not cross. Crossing tie-lines are a clear indication of disequilibrium among the analyzed mineral pairs.

Protocols & Data

Q7: What is the standard protocol for analyzing **pyroxenes** using an Electron Probe Microanalyzer (EPMA)?

A7: Accurate EPMA data is the foundation of reliable geothermometry. While specific parameters may vary based on the instrument and sample, a general protocol is as follows:

Experimental Protocol: Electron Probe Microanalysis of **Pyroxenes**

- Sample Preparation: Prepare a polished thin section or an epoxy mount of the mineral grains. Ensure the surface is flat, highly polished, and free of scratches or plucking to

minimize analytical errors. Coat the sample with a thin layer of carbon to ensure electrical conductivity.

- Instrument Conditions:
 - Accelerating Voltage: Typically set to 15 kV for major elements in silicates.[8]
 - Beam Current: A focused beam current of 10-20 nA is common.[8][9] A slightly defocused beam (e.g., 3-5 μ m) may be used to minimize sample damage and analyze a more representative volume, especially in zoned crystals.
 - Beam Diameter: A focused beam is often used for small, homogeneous areas, while a broader beam may be necessary to reintegrate fine exsolution lamellae.[9]
- Standardization: Calibrate the instrument using well-characterized, homogeneous standards. For **pyroxenes**, common standards include diopside (for Si, Ca, Mg) and ferrosilite or almandine (for Fe).[8][10]
- Data Acquisition:
 - Analyze multiple points on both **clinopyroxene** and **orthopyroxene** grains, ensuring the grains are in physical contact.
 - Acquire data for all major elements (e.g., SiO_2 , Al_2O_3 , FeO , MgO , CaO , Na_2O , TiO_2 , MnO , Cr_2O_3).
 - Use appropriate peak and background counting times to ensure good statistical precision; for instance, 30 seconds for peak and 15 seconds for background is a common starting point.[8]
- Data Reduction: Use a standard correction procedure (e.g., ZAF or PAP) to convert raw X-ray intensities into elemental weight percentages.

Q8: Where can I find reference values for equilibrium tests?

A8: The table below summarizes key quantitative criteria for assessing **pyroxene** equilibrium. Values outside these ranges may indicate disequilibrium.

Test	Parameter	Equilibrium Range	Primary Use
Fe-Mg Partitioning	K_D (Fe-Mg)cpx-liq	0.27 ± 0.03	Mafic to intermediate magmas
Fe-Mg Partitioning	K_D (Fe-Mg)ol-liq	0.30 ± 0.03	Mafic magmas
Component Sum	Wo + En + Fs	> 90%	General applicability for quadrilateral-based thermometers

Data compiled from various sources, including Putirka (2008) and Grove and Bryan (1983).[\[2\]](#) [\[11\]](#)

Troubleshooting Guide: Addressing Disequilibrium

Q9: I've confirmed disequilibrium. What are my next steps?

A9: The workflow for addressing disequilibrium is outlined in the diagram below. The primary steps are to carefully re-examine your textural and chemical data. Scrutinize mineral textures for signs of magma mixing or reaction rims. Analyze different parts of zoned crystals to see if any domains approach equilibrium. It may be necessary to discard data from clearly unequilibrated pairs and focus only on those that pass equilibrium tests.

Q10: Can I still get a temperature estimate from a disequilibrium assemblage?

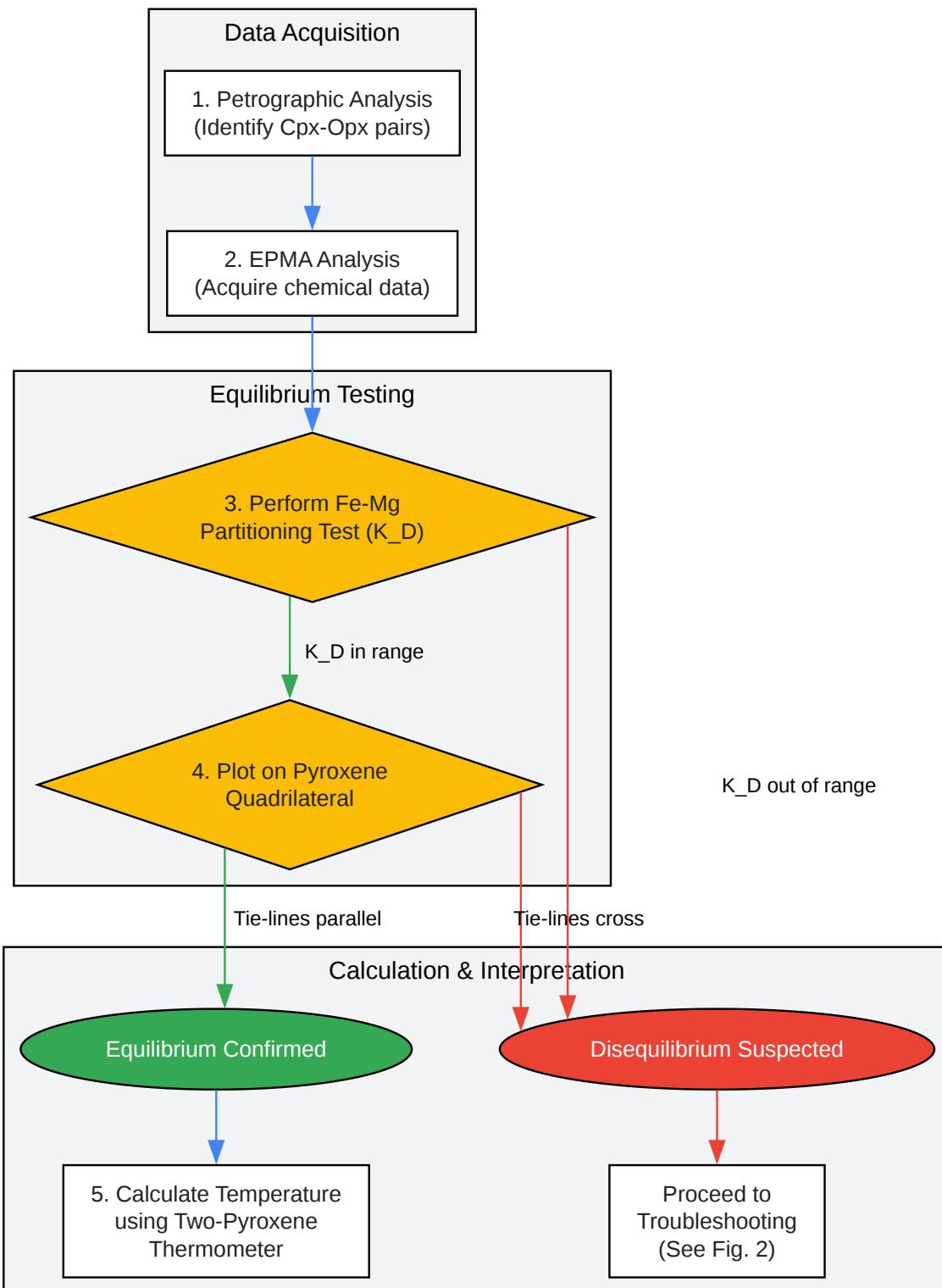
A10: Obtaining a meaningful temperature from a clear disequilibrium assemblage is challenging and often not advisable. However, in some cases, you may be able to:

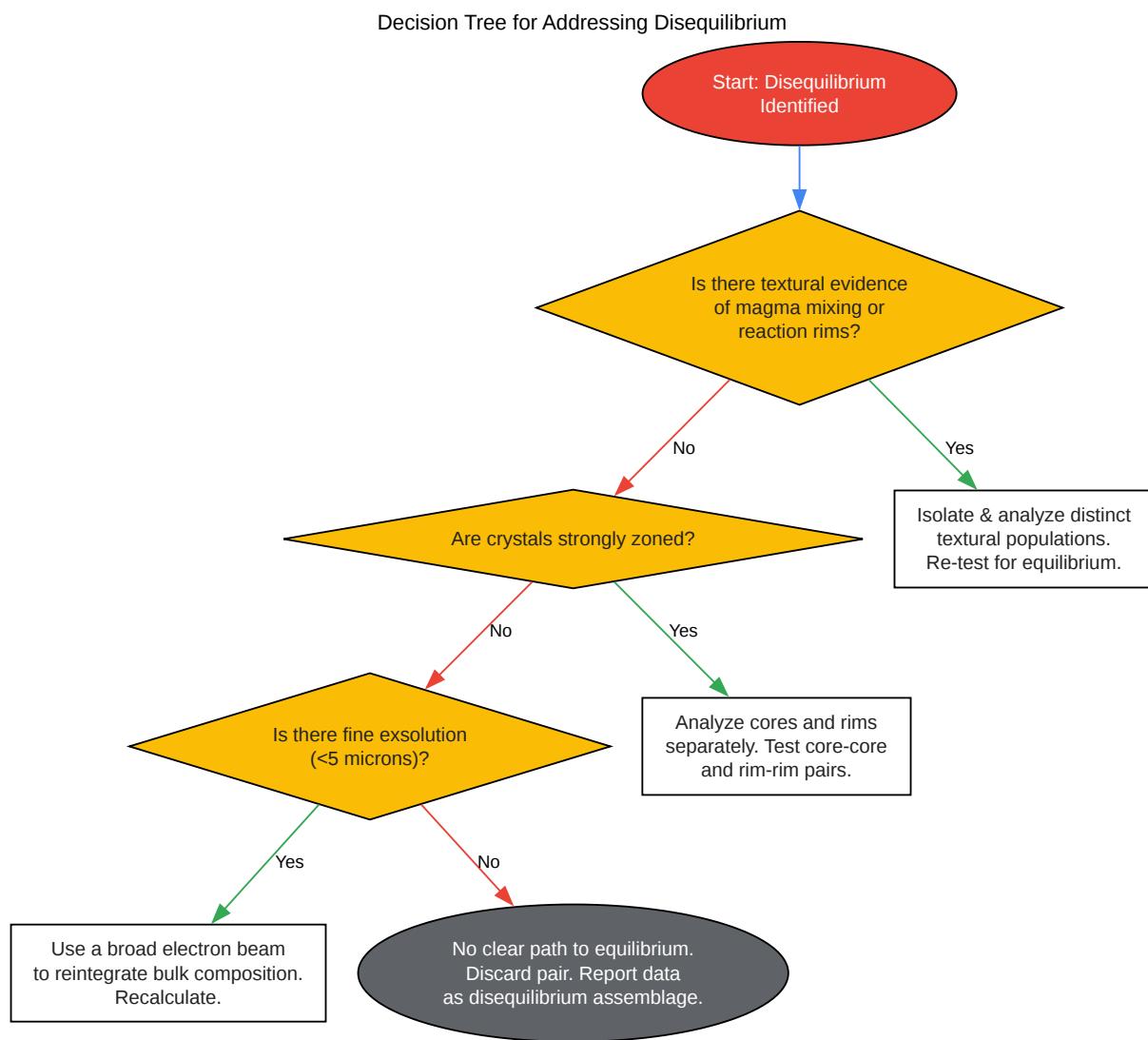
- **Analyze Crystal Cores:** If disequilibrium is caused by late-stage processes, the cores of crystals might preserve equilibrium compositions from an earlier magmatic stage.
- **Use Single-Pyroxene Thermometers:** If only one **pyroxene** is present or in equilibrium with the melt, single-**pyroxene** thermometers can be applied, although they may have larger uncertainties.[\[3\]](#)
- **Reintegrate Exsolution Lamellae:** For slowly cooled rocks, broad-beam EPMA analysis can be used to reintegrate the bulk composition of the original, higher-temperature **pyroxene**

before exsolution occurred.[2]

Visual Guides

Workflow for Assessing Pyroxene Equilibrium



[Click to download full resolution via product page](#)Workflow for assessing **pyroxene** equilibrium.

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Decision tree for addressing disequilibrium.

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